1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid is a unique organic compound characterized by its trifluoromethyl group attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents. One common method includes the use of diethyl 1,1-cyclopropanedicarboxylate as a starting material, followed by trifluoromethylation and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(2,2,3,3-Tetrafluoropropyl)cyclopropane-1-carboxylic acid
- 1-(3-Trifluoromethylphenyl)cyclopropane-1-carboxylic acid
Uniqueness: 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid is unique due to its specific trifluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C7H9F3O2 |
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Molecular Weight |
182.14 g/mol |
IUPAC Name |
1-(3,3,3-trifluoropropyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)4-3-6(1-2-6)5(11)12/h1-4H2,(H,11,12) |
InChI Key |
FODJYOZJXPMVGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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